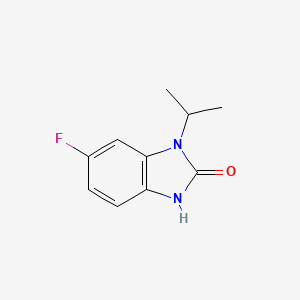









|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-])=O)=[C:6]([NH:8][CH:9]([CH3:11])[CH3:10])[CH:7]=1.[C:15](N1C=CN=C1)(N1C=CN=C1)=[O:16].C1COCC1>CO.[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:12][C:15](=[O:16])[N:8]([CH:9]([CH3:11])[CH3:10])[C:6]=2[CH:7]=1
|


|
Name
|
|
|
Quantity
|
5.85 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=C(C1)NC(C)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
100 μL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred under atmosphere of hydrogen gas at room temperature for 12 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off on a pad of Celite
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated under reduced pressure
|
|
Type
|
STIRRING
|
|
Details
|
stirred at 100° C. for 10 h
|
|
Duration
|
10 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the volatile materials were removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between ethylacetate and H2O
|
|
Type
|
EXTRACTION
|
|
Details
|
After extraction with ethylacetate (3 times)
|
|
Type
|
WASH
|
|
Details
|
the combined organic phase was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on a column of silica gel eluting with hexane/ethyl acetate (2:1)
|


Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC2=C(N(C(N2)=O)C(C)C)C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.47 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |